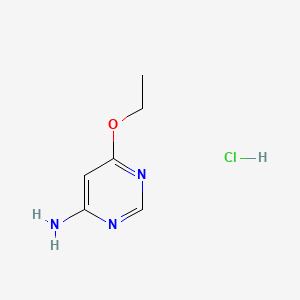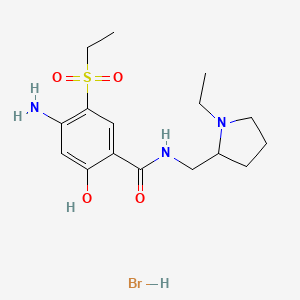![molecular formula C24H38O4 B13847974 [4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate is an organic compound with a complex structure that includes a phenyl ring substituted with hydroxy, methoxy, and pentadec-9-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a pentadec-9-enyl halide, followed by acetylation of the resulting product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential bioactive properties. It may exhibit antimicrobial, antioxidant, or anti-inflammatory activities, making it a candidate for pharmaceutical development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and polymers .
Mechanism of Action
The mechanism of action of [4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A compound with a similar phenolic structure but different functional groups.
4-hydroxy-2-quinolones: Compounds with similar hydroxy and methoxy groups but a different core structure.
Uniqueness
What sets [4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate apart is its unique combination of functional groups and the presence of a long alkyl chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h8-9,18-19,26H,4-7,10-17H2,1-3H3/b9-8- |
InChI Key |
AQIKGMDVEFBZFR-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Canonical SMILES |
CCCCCC=CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


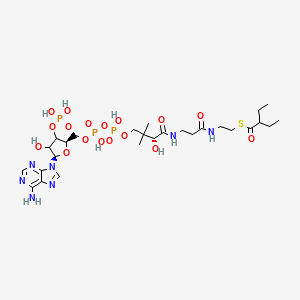
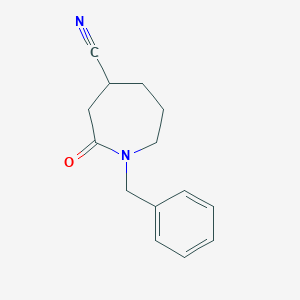
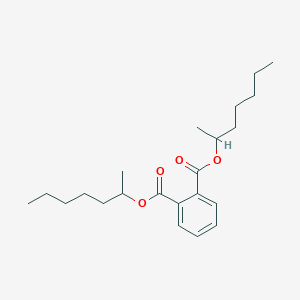
![(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
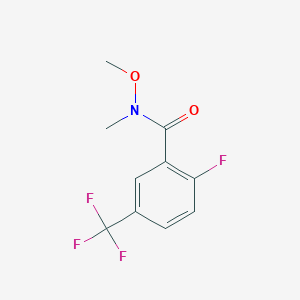

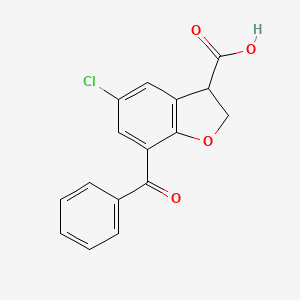
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

